Picarbutrazox

Catalog No.
S3314889
CAS No.
500207-04-5
M.F
C20H23N7O3
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picarbutrazox

CAS Number

500207-04-5

Product Name

Picarbutrazox

IUPAC Name

tert-butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxymethyl]pyridin-2-yl]carbamate

Molecular Formula

C20H23N7O3

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C20H23N7O3/c1-20(2,3)30-19(28)22-16-12-8-11-15(21-16)13-29-24-17(14-9-6-5-7-10-14)18-23-25-26-27(18)4/h5-12H,13H2,1-4H3,(H,21,22,28)/b24-17-

InChI Key

URHWNXDZOULUHC-ULJHMMPZSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CON=C(C2=CC=CC=C2)C3=NN=NN3C

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CON=C(C2=CC=CC=C2)C3=NN=NN3C

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO/N=C(/C2=CC=CC=C2)\C3=NN=NN3C

Picarbutrazox is a systemic fungicide belonging to the tetrazolyloximes chemical group. Its chemical formula is C20_{20}H23_{23}N7_7O3_3, and it exhibits potent activity against various plant pathogens, particularly those in the genus Pythium. This compound is characterized by its low water solubility and high lipophilicity, which allows it to penetrate lipid membranes effectively, enhancing its efficacy in controlling fungal diseases in crops .

The exact mode of action of picarbutrazox is still under investigation and classified as unknown by the Fungicide Resistance Action Committee (FRAC) [, ]. However, research suggests it disrupts vital cellular processes in oomycete fungi, potentially affecting their cell wall synthesis or membrane integrity.

The U.S. Environmental Protection Agency (EPA) considers picarbutrazox to have low human health risks when used according to label instructions []. However, as with any agricultural chemical, proper handling and safety precautions are crucial.

Picarbutrazox's mode of action remains largely unknown, but it has been shown to inhibit mycelial growth and affect reproductive structures in fungi. Studies indicate that it causes swelling and hyperbranching of mycelia, as well as inhibiting zoospore formation, encystment, and germination . The compound's interactions with fungal cells likely involve disruption of cellular processes critical for growth and reproduction.

Picarbutrazox demonstrates significant antifungal activity against multiple Pythium species, with an average effective concentration (EC50) of approximately 0.000376 mg ai/L across various isolates tested. Its efficacy is attributed to its ability to penetrate fungal cell membranes and interfere with essential biological functions . The compound is particularly effective in agricultural settings for controlling oomycete diseases such as late blight and downy mildew .

The synthesis of picarbutrazox involves a multi-step process that combines advanced building blocks. Key intermediates include pyridine carbamate and tetrazolyloxime. A notable method employs the generation of hazardous methyl azide as a key step in the synthesis process, utilizing flow chemistry techniques to enhance safety and efficiency . The synthesis can be summarized as follows:

  • Preparation of Methyl Azide: Generated using a flow reactor system.
  • Combination of Intermediates: The pyridine carbamate is combined with the tetrazolyloxime under controlled conditions.
  • Final Product Isolation: The resultant compound is purified to yield picarbutrazox.

Picarbutrazox is primarily used in agriculture as a fungicide to protect crops from various fungal pathogens. Its application includes:

  • Field Crops: Effective against diseases caused by Pythium species.
  • Orchards: Controls late blight and downy mildew in fruit trees.
  • Vegetable Cultivation: Reduces the incidence of oomycete infections in vegetables .

The compound's formulation can vary, including suspending agents, wettable powders, and water-dispersible granules.

Several compounds share similarities with picarbutrazox in terms of structure or function. Notable examples include:

  • Mefenoxam: Another systemic fungicide effective against Pythium species but operates via a different mechanism.
  • Ethaboxam: Similar in application but has distinct chemical properties and modes of action.
  • Fluopicolide: Often used in combination with picarbutrazox for enhanced control over fungal pathogens.

Comparison Table

CompoundChemical ClassMode of ActionEfficacy Against Pythium
PicarbutrazoxTetrazolyloximesUnknownHigh
MefenoxamPhenylamideInhibits RNA synthesisModerate
EthaboxamBenzamideDisrupts cellular processesModerate
FluopicolideCarboxylic acidInhibits spore germinationHigh

Picarbutrazox stands out due to its unique structural features within the tetrazolyloximes class and its high potency against a wide range of Pythium species, making it a valuable tool in modern agricultural practices .

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

409.18623762 g/mol

Monoisotopic Mass

409.18623762 g/mol

Heavy Atom Count

30

UNII

D5ZAQ41GWY

Wikipedia

Picarbutrazox

Dates

Modify: 2023-08-19

Explore Compound Types